molecular formula C13H21N5O4S B6439363 1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane CAS No. 2549007-22-7

1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane

Cat. No. B6439363
CAS RN: 2549007-22-7
M. Wt: 343.40 g/mol
InChI Key: SCMHMQQXKKUIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane is a synthetic organic compound that has a wide range of applications in scientific research. It is a cyclic sulfonamide that was first synthesized in the 1970s and has since been used in various research studies. The compound has been studied for its ability to modulate enzyme activity and has been used as a tool to study the effects of enzyme inhibition.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has been used in various scientific research studies. It has been used to study the effects of enzyme inhibition as it is able to modulate enzyme activity. It has also been used in the study of drug metabolism as it is able to inhibit certain enzymes involved in drug metabolism. Additionally, it has been used in the study of cancer as it is able to inhibit enzymes involved in tumor growth and metastasis.

Mechanism of Action

1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane is able to modulate enzyme activity by binding to the active site of an enzyme. This binding prevents the enzyme from functioning properly, thus inhibiting its activity. Additionally, the compound is able to inhibit certain enzymes involved in drug metabolism, tumor growth, and metastasis.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has been studied for its ability to modulate enzyme activity. It has been shown to inhibit certain enzymes involved in drug metabolism, tumor growth, and metastasis. Additionally, the compound has been shown to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in various experiments. Additionally, the compound is able to modulate enzyme activity, making it useful for studying the effects of enzyme inhibition. However, the compound is not suitable for use in long-term experiments as it is not very stable over time.

Future Directions

1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has many potential future applications. It could be used to study the effects of enzyme inhibition in various diseases, such as cancer and autoimmune diseases. Additionally, the compound could be used to study the effects of drug metabolism and the development of new drugs. Furthermore, the compound could be used to study the effects of inflammation and antifungal activity. Finally, the compound could be used to study the effects of enzyme inhibition on other biological processes, such as cell signaling and gene expression.

Synthesis Methods

1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-1,3,5-triazin-2-yl)ethanol with cyclopropanesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4,6-dimethoxy-1,3,5-triazin-2-yl)ethanol in the presence of a base such as sodium carbonate to form the desired compound.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)17-6-3-7-18(9-8-17)23(19,20)10-4-5-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMHMQQXKKUIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.